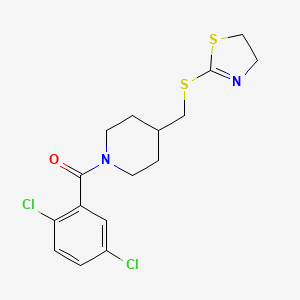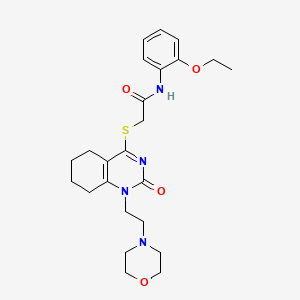![molecular formula C16H9F3N4O3S B2615100 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391862-54-7](/img/structure/B2615100.png)
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .科学的研究の応用
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide derivatives, closely related to the specified compound, have been synthesized and demonstrated strong inhibitory properties against human carbonic anhydrase isoenzymes. These complexes show potential as powerful inhibitors, surpassing the inhibition capabilities of acetazolamide, a well-known inhibitor, suggesting significant therapeutic and research applications in managing conditions associated with altered carbonic anhydrase activity (Büyükkıdan et al., 2013).
Antimicrobial Activity
A series of thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized from compounds structurally similar to the specified compound. These derivatives have been evaluated for antibacterial and antifungal activities, with some showing appreciable activity. This indicates their potential use as leads for developing new antimicrobial agents, underscoring the importance of such compounds in research aimed at discovering novel therapeutic agents (Chandrakantha et al., 2014).
Anticancer Activity
Compounds with structural similarities to the requested compound, featuring thiadiazole scaffolds and benzamide groups, have been synthesized and evaluated for anticancer activity. Some of these synthesized compounds have shown promising anticancer activity against a panel of human cancer cell lines, indicating their potential as scaffolds for developing new anticancer agents. This highlights the role of such compounds in cancer research, particularly in the synthesis and evaluation of new therapeutic agents with potential efficacy against various cancers (Tiwari et al., 2017).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoato antennas have been investigated as sensitizers for Eu(III) and Tb(III) luminescence. The research on these compounds, which share functional groups with the requested compound, suggests potential applications in the development of luminescent materials. This can be particularly useful in creating new materials for optical devices, sensors, and other applications requiring luminescence properties (Viswanathan & Bettencourt-Dias, 2006).
将来の方向性
The 1,3,4-thiadiazole nucleus and its derivatives, including “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide”, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the potential applications of these compounds in various fields, including drug discovery, materials science, and chemical synthesis.
作用機序
Target of Action
It’s known that similar 1,3,4-thiadiazole-based compounds have shown a wide variety of biological activities .
Mode of Action
It’s known that similar 1,3,4-thiadiazol-based compounds have been found to induce apoptosis via a caspase-dependent pathway .
Biochemical Pathways
Similar 1,3,4-thiadiazol-based compounds have been found to activate caspases 3 and 9 in both pc3 and ht-29 cell lines .
Result of Action
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has been found to exhibit anticancer effects, as assessed by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .
生化学分析
Biochemical Properties
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide interacts with various enzymes and proteins, leading to a range of biochemical reactions . For instance, it has been found to activate caspases 3 and 9 in PC3 (prostate cancer) and HT-29 (colon cancer) cell lines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It exhibits higher cytotoxic activity than doxorubicin against PC3 and SKNMC (neuroblastoma) cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O3S/c17-16(18,19)12-7-2-1-6-11(12)13(24)20-15-22-21-14(27-15)9-4-3-5-10(8-9)23(25)26/h1-8H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXLMRAEADNUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2615017.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2615019.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)
![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)
![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2615033.png)

![1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2615038.png)
![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)
![2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2615040.png)
